N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide
CAS No.: 1049493-59-5
Cat. No.: VC4293823
Molecular Formula: C19H25N5O3S
Molecular Weight: 403.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049493-59-5 |
|---|---|
| Molecular Formula | C19H25N5O3S |
| Molecular Weight | 403.5 |
| IUPAC Name | 2,2-dimethyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide |
| Standard InChI | InChI=1S/C19H25N5O3S/c1-19(2,3)18(25)22-15-4-6-16(7-5-15)28(26,27)24-12-10-23(11-13-24)17-14-20-8-9-21-17/h4-9,14H,10-13H2,1-3H3,(H,22,25) |
| Standard InChI Key | OSHUMRRDVZHLBE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 |
Introduction
Chemical Overview
N-(4-((4-(Pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide is a synthetic organic compound featuring a complex molecular structure. It combines a pyrazine ring, a piperazine group, a sulfonamide linkage, and a pivalamide moiety. These structural components contribute to its potential applications in medicinal chemistry.
Structural Features
The compound's structure integrates:
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A pyrazine ring that enhances aromaticity and electronic properties.
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A piperazine moiety that provides flexibility and potential for hydrogen bonding.
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A sulfonamide group, which is commonly associated with biological activity.
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A bulky pivalamide group, contributing to steric effects and lipophilicity.
Synthesis Pathways
The synthesis of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide typically involves multi-step organic reactions:
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Formation of the Piperazine Derivative:
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Pyrazine is reacted with piperazine under controlled conditions to form the pyrazin-piperazine intermediate.
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Sulfonation:
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The intermediate is subjected to sulfonation using an appropriate sulfonyl chloride derivative to introduce the sulfonamide functionality.
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Amidation:
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The sulfonated product undergoes amidation with pivaloyl chloride or a similar reagent to attach the pivalamide group.
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Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Piperazine Reaction | Pyrazine + Piperazine, solvent (e.g., DMF), base (e.g., K2CO3) | Pyrazin-piperazine intermediate |
| Sulfonation | Sulfonyl chloride, solvent (e.g., DCM), base (e.g., Et3N) | Sulfonamide derivative |
| Amidation | Pivaloyl chloride, solvent (e.g., THF), catalyst (e.g., DMAP) | Final compound |
Biological Activity
The compound's structural features suggest potential bioactivity in various therapeutic areas:
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Enzyme Inhibition: The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase or kinases.
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Receptor Modulation: Piperazine derivatives often interact with neurotransmitter receptors or transporters.
Related Studies
Numerous studies highlight the relevance of similar compounds:
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Kinase Modulation: Sulfonamides have been shown to regulate protein kinases like SGK1, which are implicated in inflammatory diseases .
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Antifungal Activity: Related sulfonamides exhibit antifungal properties against Candida species .
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Anticonvulsant Activity: Piperazine derivatives have demonstrated efficacy in epilepsy models .
Table 2: Comparative Bioactivity of Related Compounds
Potential for Drug Development
The combination of pharmacophores in N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide makes it an attractive candidate for further development as a pharmaceutical agent.
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